REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:9])([Cl:8])[CH2:3][O:4][C:5](Cl)=[O:6].[NH3:10].O>C1(C)C=CC=CC=1>[C:5](=[O:6])([O:4][CH2:3][C:2]([Cl:9])([Cl:8])[Cl:1])[NH2:10]
|
Name
|
Me-PRX
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
ClC(COC(=O)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
At reflux
|
Type
|
TEMPERATURE
|
Details
|
After about 3 hours at reflux
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water (500 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase is then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Toluene is then removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCC(Cl)(Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |